Difelikefalin acetate is a synthetic peptide that acts as a selective kappa-opioid receptor agonist. It is primarily indicated for the treatment of moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis. This compound has gained attention due to its effectiveness in alleviating itching, a common and distressing symptom in this patient population .
Difelikefalin acetate is classified under the category of peptide drugs, specifically as a kappa-opioid receptor agonist. It is synthesized from basic amino acids using solid-phase peptide synthesis methods, which allow for precise control over the peptide's structure and purity . The compound is recognized for its unique mechanism of action and therapeutic applications in nephrology.
The synthesis of difelikefalin acetate employs solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method facilitates the sequential addition of protected amino acids to form the desired peptide chain. Key steps include:
Difelikefalin acetate primarily undergoes peptide bond formation during its synthesis. Under physiological conditions, it exhibits stability and minimal metabolic degradation. The main reactions involved in its synthesis include:
The compound does not undergo significant transformations post-synthesis due to its designed stability .
Difelikefalin acetate acts by selectively binding to kappa-opioid receptors located in the central nervous system and peripheral tissues. Activation of these receptors leads to:
Clinical studies have shown that difelikefalin effectively reduces pruritus in patients undergoing hemodialysis by targeting these specific receptors .
Difelikefalin acetate is characterized by several key physical and chemical properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy confirm its identity and purity .
Difelikefalin acetate has significant applications in clinical settings, particularly for:
The ongoing research into difelikefalin's mechanisms may reveal additional therapeutic applications beyond pruritus management .
Difelikefalin acetate (Korsuva®) is a synthetic tetrapeptide (D-Phe-D-Phe-D-Leu-D-Lys) with a modified C-terminal piperidine-4-carboxylic acid group. Its synthesis employs both solution-phase and solid-phase strategies, optimized for κ-opioid receptor (KOR) agonist activity. The original synthesis, developed by Cara Therapeutics, follows a linear solution-phase approach using Boc/Benzyl protecting groups [1]. Key steps include:
Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is an alternative, leveraging ChemMatrix® resin for improved solvation. This method avoids epimerization and achieves >95% coupling efficiency per cycle, critical for maintaining chiral integrity of D-amino acids [6] [9].
Table 1: Key Synthetic Intermediates of Difelikefalin
Intermediate | Structure | Function |
---|---|---|
51 | Cbz-D-Lys(Boc)-Intermediate 50 | Lysine coupling product |
52 | H-D-Lys(Boc)-Intermediate 50 | Cbz-deprotected intermediate |
57 | Tetrapeptide with Boc groups | Precursor before final deprotection/hydrolysis |
Difelikefalin’s design prioritizes peripheral restriction to minimize CNS side effects:
Table 2: SAR of Difelikefalin Modifications
Modification Site | Structural Change | Peripheral Restriction | KOR Affinity |
---|---|---|---|
N-Terminus | L-Amino acids | Reduced | Unchanged |
C-Terminus | Neutral piperidine | Lost | 10-fold ↓ |
Lysine residue | Shorter alkyl chain | Unchanged | 100-fold ↓ |
Difelikefalin was derived from riminkefon, a KOR agonist peptide, through strategic modifications:
Recent analogs like SHR0687 further refined this scaffold, achieving sub-picomolar potency (EC₅₀ = 0.53 pM) via:
Traditional peptide synthesis relies on hazardous solvents (DMF, DCM) and generates >10,000 L waste/kg product. Green strategies for difelikefalin include:
Solvent Substitution
Table 3: Green Solvents in Peptide Synthesis
Solvent | Hazard Profile | Peptide Yield | Environmental Impact |
---|---|---|---|
DMF | Reproductive toxin | 95% | High persistence |
Propylene carbonate | Low toxicity | 98% | Readily biodegradable |
Diethyl ether | Flammable, peroxides | 90% | High VOC |
CPME | Non-flammable | 97% | Low VOC |
Process Innovations
Catalysis and Atom Economy
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7